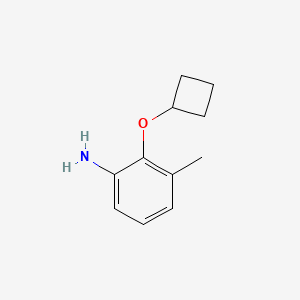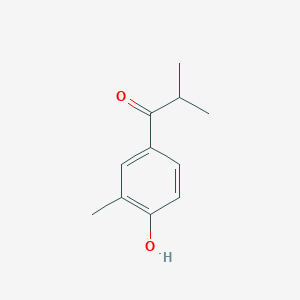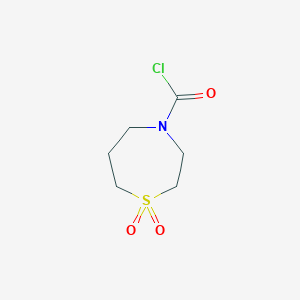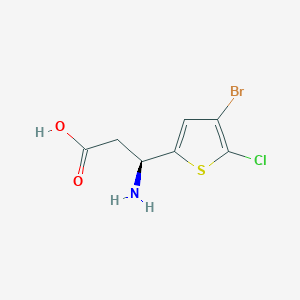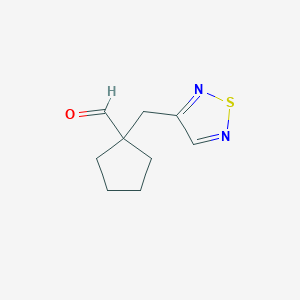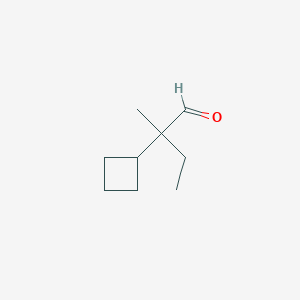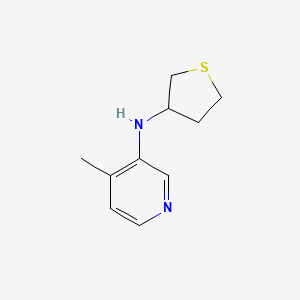
4-methyl-N-(thiolan-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(thiolan-3-yl)pyridin-3-amine is an organic compound with the molecular formula C₁₀H₁₄N₂S It is a derivative of pyridine, featuring a thiolane ring attached to the nitrogen atom at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiolan-3-yl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with thiolane derivatives under controlled conditions. One common method includes:
Starting Materials: 4-methylpyridin-3-amine and thiolane.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as magnesium oxide nanoparticles, and under an inert atmosphere to prevent oxidation.
Procedure: The reactants are mixed in a solvent like ethanol, and the mixture is heated to a specific temperature to facilitate the reaction. After completion, the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiolan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the thiolane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) are used under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyridine or thiolane derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
4-methyl-N-(thiolan-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules like proteins and DNA.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation by binding to key proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(pyridin-3-yl)pyridin-3-amine: A similar compound with a pyridine ring instead of a thiolane ring.
4-methyl-N-(thiolan-3-yl)pyrimidin-3-amine: A compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-methyl-N-(thiolan-3-yl)pyridin-3-amine is unique due to the presence of both a thiolane ring and a pyridine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-methyl-N-(thiolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2S/c1-8-2-4-11-6-10(8)12-9-3-5-13-7-9/h2,4,6,9,12H,3,5,7H2,1H3 |
InChI Key |
GVPQDHZIFAHAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


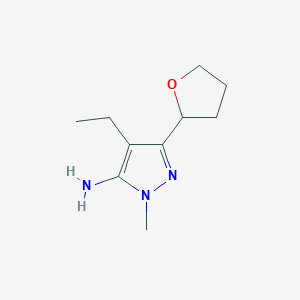
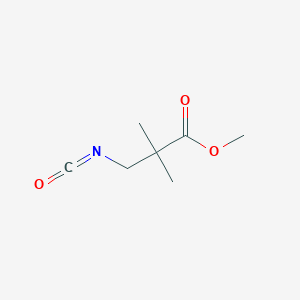
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
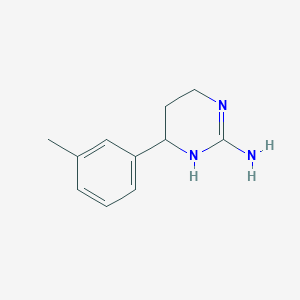
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
